Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate
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Description
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C23H31N3O4 and its molecular weight is 413.518. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that indole derivatives, which are structurally similar to this compound, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit various biologically vital properties, indicating that this compound may have similar effects .
Biological Activity
Ethyl 4-((1-ethyl-4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)(p-tolyl)methyl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article will explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C24H33N3O6. Its structure includes a piperazine ring, a pyridine derivative, and a dihydropyridine moiety, which are known to contribute to various biological activities.
Property | Value |
---|---|
Molecular Formula | C24H33N3O6 |
Molecular Weight | 459.5 g/mol |
CAS Number | 939241-89-1 |
Neuroprotective Effects
Research indicates that derivatives of this compound may exhibit neuroprotective properties. Specifically, it has been studied for its ability to mitigate neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases. The interaction with various receptors suggests a multifaceted approach to neuroprotection.
Antioxidant Activity
The compound has demonstrated antioxidant activity , which is crucial for protecting cells from oxidative damage. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative stress markers in vitro.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial properties. This activity is attributed to the presence of functional groups that interact with microbial cell membranes, leading to cell death.
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : The compound interacts with various neurotransmitter receptors, which may contribute to its neuroprotective effects.
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE), suggesting potential applications in treating conditions like Alzheimer's disease.
- Cell Signaling Modulation : The modulation of signaling pathways related to inflammation and apoptosis has been observed, indicating a role in reducing neuroinflammatory responses.
Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
-
Neuroprotection in Animal Models :
- A study demonstrated that similar dihydropyridine derivatives reduced neuronal death in models of oxidative stress by modulating glutamate levels and inhibiting caspase activation.
-
Antimicrobial Efficacy :
- In vitro tests showed that related compounds effectively inhibited the growth of several bacterial strains, suggesting potential for development as antimicrobial agents.
-
Cytotoxicity Assessment :
- Cytotoxicity assays indicated that these compounds have selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents.
Properties
IUPAC Name |
ethyl 4-[(1-ethyl-4-hydroxy-6-methyl-2-oxopyridin-3-yl)-(4-methylphenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O4/c1-5-26-17(4)15-19(27)20(22(26)28)21(18-9-7-16(3)8-10-18)24-11-13-25(14-12-24)23(29)30-6-2/h7-10,15,21,27H,5-6,11-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKXBWZJSAITARH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)C)N3CCN(CC3)C(=O)OCC)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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